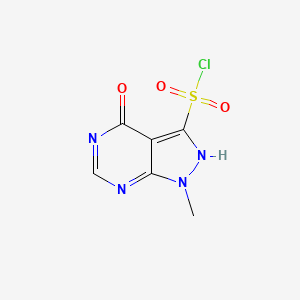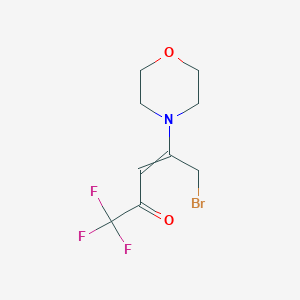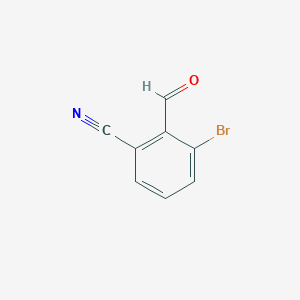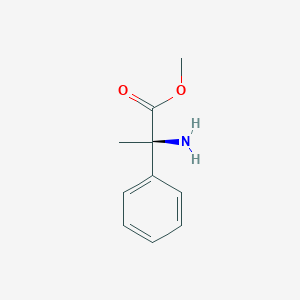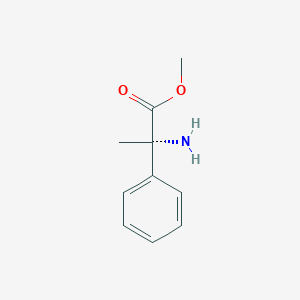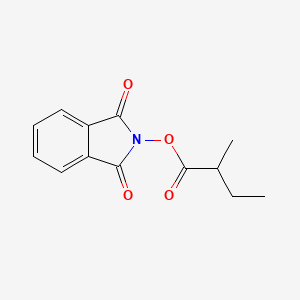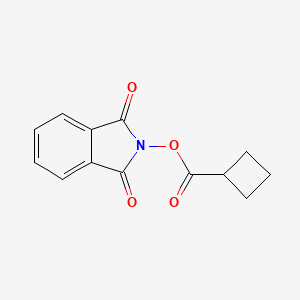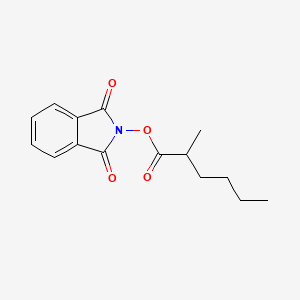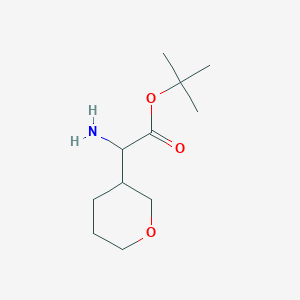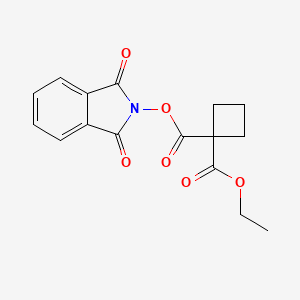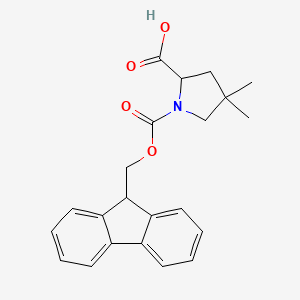
Fmoc-4,4-二甲基-L-脯氨酸
描述
Fmoc-4,4-dimethyl-L-proline is a compound with the CAS Number 1380336-01-5 . It has a molecular weight of 365.422 and a molecular formula of C22H23NO4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Fmoc-4,4-dimethyl-L-proline involves the use of Fmoc as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, with piperidine usually preferred for Fmoc group removal .Molecular Structure Analysis
The molecular structure of Fmoc-4,4-dimethyl-L-proline consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a 4,4-dimethyl-L-proline molecule . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building blocks association .Chemical Reactions Analysis
The chemical reactions involving Fmoc-4,4-dimethyl-L-proline primarily occur during the process of peptide synthesis . The Fmoc group is removed by a base, and this step is crucial in the synthesis process . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
Fmoc-4,4-dimethyl-L-proline has a density of 1.3±0.1 g/cm3 . Its boiling point is 545.3±43.0 °C at 760 mmHg . The compound is a solid at room temperature .科学研究应用
Synthesis of Acid-Stable Peptides : Fmoc-4,4-dimethyl-l-proline dipeptides have been synthesized for direct insertion into linear peptide sequences, demonstrating potential for the creation of acid-stable peptides (Lierop, Jackson, & Robinson, 2010).
Inhibitors of HIV Protease : Research involving the synthesis of fluorinated peptides incorporating 4-fluoroproline residue as potential inhibitors of HIV protease has been conducted. This includes the preparation of Fmoc-protected peptides, although no significant anti-HIV activity was found in the study (Tran et al., 1997).
Photoproline in Peptide Synthesis : Fmoc-protected photoproline, a derivative of proline, has been synthesized for incorporation into synthetic peptides using solid-phase Fmoc chemistry. This photoprobe can be of wide value in the preparation of diverse peptide-based photoaffinity probes (Meijden & Robinson, 2010).
Peptide Synthesis and Modification : The use of Fmoc-protected 4-fluoro and 4-difluoroprolines in classical peptide synthesis has been explored, showing the synthesis of compounds usable in peptide modification (Demange, Ménez, & Dugave, 1998).
Determination of Secondary Amino Acids : Fmoc derivatives have been utilized in a method for the determination of secondary amino acids, including proline, in physiological fluids and seawater samples (Einarsson, 1985).
Enantioselective Stationary Phases in Chromatography : The role of the Fmoc group in proline enantioselective stationary phases for chromatography has been investigated, suggesting its non-essential nature for broad enantioselectivity (Huang, Chen, Zhang, & Li, 2006).
Synthesis of Branched Phosphopeptides : Fmoc-protected amino acids have been used in the synthesis of branched peptides, demonstrating interactions with higher specificity and affinity for certain protein domains (Xu, Zheng, Cowburn, & Bárány, 2004).
Organocatalysts Synthesis : Fmoc-protected l-Proline has been utilized in the elaboration of enantioselective organocatalysts, showcasing efficient coupling methodologies (Nehlig, Motte, & Guénin, 2013).
Peptide Synthesis and Diketopiperazine Formation : Research on diketopiperazine formation during solid-phase peptide synthesis of peptides like tirzepatide has highlighted the role of Fmoc-Proline in the process (Wang et al., 2022).
安全和危害
未来方向
The future directions for Fmoc-4,4-dimethyl-L-proline could involve further exploration of its self-organization and applications . There is potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . The compound could also be used in the fabrication of functional materials .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJCOWHKHEGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |
CAS RN |
960156-21-2 | |
| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dibutyl-3-[3-[(dibutylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B8074400.png)
![Ditert-butyl 2,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]octanedioate](/img/structure/B8074403.png)
![5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B8074414.png)
![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8074415.png)
